molecular formula C12H6N2S B579145 Cyclopenta[b]thiazolo[4,5-e]indole CAS No. 19563-68-9

Cyclopenta[b]thiazolo[4,5-e]indole

Cat. No.: B579145
CAS No.: 19563-68-9
M. Wt: 210.254
InChI Key: CQZQNXMOBLCYOP-UHFFFAOYSA-N
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Description

Cyclopenta[b]thiazolo[4,5-e]indole is a polycyclic heterocyclic compound featuring a thiazole ring fused to an indole moiety at specific positions (4,5-e) and a cyclopentane ring. These compounds are of interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

CAS No.

19563-68-9

Molecular Formula

C12H6N2S

Molecular Weight

210.254

InChI

InChI=1S/C12H6N2S/c1-2-7-8(3-1)14-9-4-5-10-12(11(7)9)13-6-15-10/h1-6H

InChI Key

CQZQNXMOBLCYOP-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=NC2=C1)C=CC4=C3N=CS4

Synonyms

Cyclopenta[4,5]pyrrolo[3,2-e]benzothiazole (8CI,9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[b]thiazolo[4,5-e]indole typically involves multi-step processes that include cycloaddition reactions, condensation reactions, and rearrangement reactions. Some common synthetic routes include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[b]thiazolo[4,5-e]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Cyclopenta[b]thiazolo[4,5-e]indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Cyclopenta[b]thiazolo[4,5-e]indole is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Structural Features

  • Cyclopenta[b]thiazolo[4,5-e]indole: Combines a thiazole ring fused to the indole core at positions 4 and 5 (denoted by [4,5-e]), with a cyclopentane ring fused at position b.
  • Thiazolo[4,5-b]indoles: Feature a thiazole fused at indole positions 4 and 5 (denoted by [4,5-b]), lacking the cyclopentane ring. This positional isomerism significantly affects electronic properties and bioactivity .

Table 1: Structural Comparison of Selected Analogs

Compound Fused Rings Key Substituents Molecular Weight (g/mol)
This compound Indole + Thiazole + Cyclopentane N/A (hypothetical) ~263–300 (estimated)
2-Aryl-4H-[1,3]-thiazolo[4,5-b]indoles Indole + Thiazole Aryl groups at position 2 250–320
Imidazo[4,5-e]thiazolo[3,2-b]triazines Thiazole + Imidazole + Triazine Functionalized benzylidene groups 350–450

Antimicrobial Activity

  • Thiazolo[4,5-b]indoles: Exhibit potent activity against Mycobacterium tuberculosis (MIC: 1.6–3.1 µg/mL) and Gram-negative bacteria (E. coli), attributed to interactions with enoyl-ACP reductase and topoisomerase IV .
  • This compound : Predicted to have enhanced membrane permeability due to the cyclopentane ring, but experimental validation is needed.

Molecular Docking Insights

  • Thiazolo[4,5-b]indoles: Bind to M. tuberculosis enoyl-ACP reductase with docking scores of −8.2 to −9.5 kcal/mol, stabilizing the enzyme’s hydrophobic pocket .
  • Imidazo-thiazolo-triazines : Target DNA repair enzymes, with binding affinities influenced by triazine substituents .

Table 2: Bioactivity Comparison

Compound Target Enzyme/Receptor Docking Score (kcal/mol) MIC (µg/mL)
Thiazolo[4,5-b]indoles Enoyl-ACP reductase −8.2 to −9.5 1.6–3.1
Imidazo-thiazolo-triazines DNA topoisomerase II −7.5 to −8.8 N/A

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